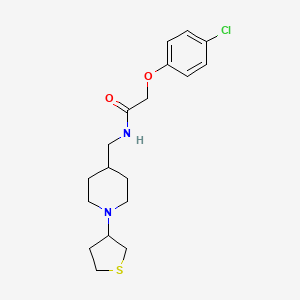

2-(4-chlorophenoxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN2O2S/c19-15-1-3-17(4-2-15)23-12-18(22)20-11-14-5-8-21(9-6-14)16-7-10-24-13-16/h1-4,14,16H,5-13H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIDOFCRSQBIMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)Cl)C3CCSC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide has gained attention in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

Chemical Structure

The compound's structure features a piperidine ring, a tetrahydrothiophene moiety, and a chlorophenoxy group, which are known to influence its biological activity. The molecular formula is .

Synthesis

The synthesis of this compound typically involves multiple steps, including the preparation of intermediates from readily available precursors. Key methods include:

- Coupling Reactions : The tetrahydrothiophene is coupled with piperidine derivatives under controlled conditions.

- Purification : The crude product is purified using silica gel chromatography to isolate the desired compound in high purity.

The compound is believed to exert its biological effects through various mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction : The compound could interact with neurotransmitter receptors, influencing neurological processes.

Pharmacological Effects

Research has indicated several promising pharmacological activities:

- Anticancer Activity : In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, it demonstrated an IC50 value of 700 nM against breast cancer cells (MCF-7) .

- Anti-inflammatory Properties : The compound may reduce inflammation by modulating pro-inflammatory cytokines and pathways .

- Neuroprotective Effects : Studies suggest potential neuroprotective properties, possibly through the modulation of neurotransmitter levels .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line / Model | IC50 (nM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 700 | |

| Anti-inflammatory | RAW264.7 Macrophages | N/A | |

| Neuroprotective | Neuronal cultures | N/A |

Detailed Findings

- Anticancer Studies : A series of analogs were synthesized where the most potent derivative exhibited significant growth inhibition in cancer cell lines, suggesting that structural modifications can enhance activity .

- Inflammation Modulation : In vitro assays indicated that the compound could significantly reduce levels of reactive oxygen species (ROS) and nitric oxide (NO), implicating its role in inflammatory pathways .

- Neuropharmacology : Investigations into the neuroprotective effects revealed that the compound could enhance neuronal survival under stress conditions, indicating potential therapeutic applications in neurodegenerative diseases .

Scientific Research Applications

Therapeutic Applications

The compound has been identified as an inhibitor of the ATF4 pathway, which is implicated in several diseases associated with the activated unfolded protein response (UPR). These include:

- Cancer : The compound shows promise in treating various cancers by modulating the UPR, which can lead to apoptosis in cancer cells.

- Neurodegenerative Diseases : It has potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease by targeting pathways involved in cellular stress responses.

- Injury Recovery : Research indicates its utility in aiding recovery from spinal cord injuries and traumatic brain injuries by promoting cellular repair mechanisms .

Case Studies

Several studies have documented the efficacy of this compound in various contexts:

- Cancer Cell Lines : In vitro studies demonstrated that this compound exhibited cytotoxic effects against multiple human cancer cell lines, including breast and colon cancer, by inducing apoptosis and inhibiting cell proliferation.

- Neuroprotection : Experimental models of neurodegeneration showed that treatment with this compound led to improved outcomes in terms of neuronal survival and function following injury. This suggests its potential as a therapeutic agent for neurodegenerative diseases .

- Inflammation Models : The compound has also been studied for its anti-inflammatory properties, showing promise in reducing inflammation markers in animal models of chronic inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-(4-chlorophenoxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, amide coupling, and heterocyclic ring formation. Key steps require precise control of:

- Temperature : 60–80°C for amide bond formation (DMF or acetonitrile as solvents) .

- Catalysts : Use of coupling agents like HATU or EDCI for efficient amidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Example protocol:

1. Chlorophenoxy acetic acid activation with thionyl chloride.

2. Coupling with piperidinylmethylamine derivative under inert atmosphere.

3. Cyclization of tetrahydrothiophene moiety using NaH in THF [[4]].

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., chlorophenoxy protons at δ 7.2–7.4 ppm, piperidine CH₂ at δ 2.8–3.1 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 435.12) .

- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>98%) .

- Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-O-C ether stretch) .

Advanced Research Questions

Q. How can computational methods enhance the synthesis and optimization of this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (DFT) to model transition states and predict regioselectivity in heterocyclic ring formation .

- Condition Optimization : Machine learning algorithms (e.g., Bayesian optimization) to screen solvent/reagent combinations, reducing trial-and-error experiments .

- Molecular Docking : Preliminary target binding affinity studies (e.g., with serotonin receptors or kinase enzymes) to prioritize synthetic analogs .

Q. What strategies are recommended to address discrepancies between in silico predictions and experimental bioactivity data?

- Methodological Answer :

- Data Triangulation : Cross-validate docking results with SPR (Surface Plasmon Resonance) binding assays and cellular IC₅₀ measurements .

- Structural Dynamics : Molecular dynamics simulations (100 ns trajectories) to assess protein-ligand stability under physiological conditions .

- Metabolite Profiling : LC-MS/MS to identify off-target interactions or metabolic degradation pathways that explain reduced efficacy .

Q. What in vitro models are most suitable for evaluating its pharmacokinetic properties?

- Methodological Answer :

- Hepatocyte Assays : Primary human hepatocytes to assess CYP450-mediated metabolism (e.g., CYP3A4/2D6 inhibition) .

- Caco-2 Monolayers : Permeability studies (Papp > 1 × 10⁻⁶ cm/s) to predict oral bioavailability .

- Plasma Stability : Incubation in human plasma (37°C, 24 hrs) with LC-MS quantification of intact compound .

Data Contradiction and Optimization

Q. How should researchers resolve conflicting data regarding this compound’s selectivity for biological targets?

- Methodological Answer :

- Orthogonal Assays : Combine radioligand binding (e.g., ³H-labeled GPCR assays) with functional cAMP or calcium flux measurements .

- Off-Target Screening : Use kinase profiling panels (≥200 kinases) to identify non-specific interactions .

- Structural Modifications : Introduce steric hindrance (e.g., methyl groups) or polar substituents to enhance selectivity .

Q. What experimental designs are effective for optimizing its solubility without compromising bioactivity?

- Methodological Answer :

- Salt Formation : Screen hydrochloride or phosphate salts to improve aqueous solubility .

- Prodrug Approach : Introduce ester or carbamate prodrug moieties cleaved in vivo .

- Co-Solvent Systems : Use PEG-400 or cyclodextrin complexes in preclinical formulations .

Tables for Comparative Analysis

Q. Table 1. Comparison of Analytical Techniques for Structural Confirmation

| Technique | Key Peaks/Data | Utility | Reference |

|---|---|---|---|

| ¹H NMR | δ 2.8–3.1 (piperidine CH₂) | Confirms piperidine substitution | |

| HR-ESI-MS | m/z 435.12 [M+H]⁺ | Verifies molecular formula | |

| HPLC | Retention time: 8.2 min | Assesses purity (>98%) |

Q. Table 2. Computational Tools for Reaction Optimization

| Tool/Method | Application | Outcome | Reference |

|---|---|---|---|

| DFT Calculations | Transition state modeling | Predicts regioselectivity in synthesis | |

| Bayesian ML | Solvent/reagent screening | Reduces experimental iterations | |

| Molecular Docking | Target affinity prediction | Prioritizes high-potency analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.